molecular formula C19H13IN2O2S2 B8663334 3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-57-7

3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8663334
CAS No.: 923583-57-7
M. Wt: 492.4 g/mol
InChI Key: PBWKZZBBKXFPFB-UHFFFAOYSA-N
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Description

3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of benzenesulfonyl, iodo, and phenylsulfanyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Iodo Group: The iodo group can be introduced via iodination reactions using reagents like iodine or N-iodosuccinimide (NIS).

    Attachment of the Benzenesulfonyl Group: This step involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through thiolation reactions using reagents like thiophenol and a suitable oxidizing agent.

Industrial production methods may involve the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity.

Chemical Reactions Analysis

3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling.

    Oxidation and Reduction: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.

    Biological Studies: The compound is used in studies involving protein-ligand interactions and enzyme inhibition.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the iodo and phenylsulfanyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

    Thieno[2,3-b]pyridines: These compounds share a similar fused bicyclic structure but contain a sulfur atom in place of the nitrogen atom in the pyridine ring. They exhibit different reactivity and biological activities.

    Pyridine Derivatives: Compounds like 2-alkylated pyridines or pyridine N-oxides have different substituents and exhibit unique chemical and biological properties.

Properties

CAS No.

923583-57-7

Molecular Formula

C19H13IN2O2S2

Molecular Weight

492.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-iodo-5-phenylsulfanylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C19H13IN2O2S2/c20-18-13-22(26(23,24)16-9-5-2-6-10-16)19-17(18)11-15(12-21-19)25-14-7-3-1-4-8-14/h1-13H

InChI Key

PBWKZZBBKXFPFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(N=C2)N(C=C3I)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3 (200 mg, 0.57 mmol), benzenesulfonyl chloride (109 μL, 0.85 mmol), n-BuNHSO4 (25 mg, 0.074 mmol) and 50% aqueous NaOH (108 μL) in CH2Cl2 (3.5 mL) were stirred for 0.5 h. The mixture was partitioned between sat. aq. NaHCO3/CH2Cl2. The organic layer was separated and the aqueous phase extracted with CH2Cl2. The combined organic solutions were dried (MgSO4) and concentrated to give 4 as an orange oil (336 mg, 120
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
109 μL
Type
reactant
Reaction Step One
Name
Quantity
108 μL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name

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